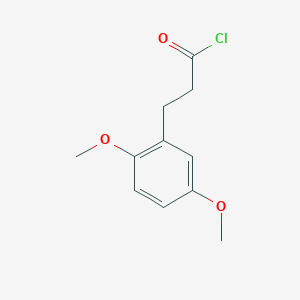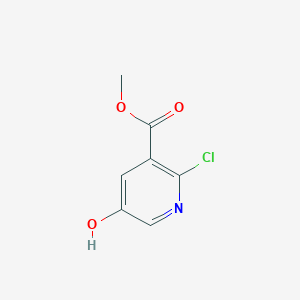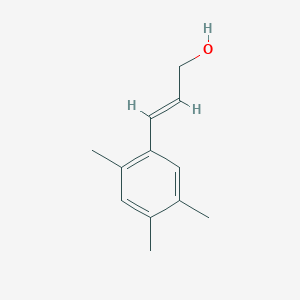
3-(2,5-Dimethoxyphenyl)propionyl chloride
Overview
Description
3-(2,5-Dimethoxyphenyl)propionyl chloride is an organic compound with the molecular formula C11H13ClO3 . It is a derivative of propionic acid .
Molecular Structure Analysis
The molecular structure of 3-(2,5-Dimethoxyphenyl)propionyl chloride consists of a propionyl chloride group attached to a 2,5-dimethoxyphenyl group . The exact 3D structure can be computed using appropriate software .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2,5-Dimethoxyphenyl)propionyl chloride are not fully detailed in the search results. It has a molecular weight of 228.67 g/mol . More specific properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Overview
3-(2,5-Dimethoxyphenyl)propionyl chloride is a specialized chemical compound utilized in various scientific research areas. Its applications span from the synthesis of complex molecules to studies on polymer degradation and environmental biodegradation. This review focuses on elucidating the roles and implications of 3-(2,5-Dimethoxyphenyl)propionyl chloride in contemporary scientific investigations, excluding its utilization in drug formulations, dosages, and side effects.
Applications in Polymer Science and Environmental Studies
In the realm of polymer science, this compound has been implicated in the study of thermal degradation mechanisms, particularly in poly(vinyl chloride) (PVC) materials. Starnes (2002) provides a critical review of the thermal dehydrochlorination process in PVC, highlighting the foundational role of specific chloride and tertiary chloride structural defects formed during polymerization. This research is pivotal for understanding the degradation pathways and improving the environmental sustainability of PVC products (Starnes, 2002).
Role in Chemical Synthesis and Material Science
The chloride compound serves as a critical intermediate in the synthesis of advanced materials and chemicals. Chachignon, Guyon, and Cahard (2017) delve into the applications of trifluoromethanesulfonyl chloride (CF3SO2Cl), a related compound, in creating C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. Their work underscores the versatility of chloride reagents in organic synthesis, providing pathways for the creation of materials with novel properties (Chachignon, Guyon, & Cahard, 2017).
Environmental Biodegradation
The compound's relevance extends to environmental science, particularly in the biodegradation of persistent pollutants. Zhou et al. (2018) review the microbial catabolism of aryloxyphenoxy-propionate herbicides, demonstrating the compound's potential in facilitating the breakdown of environmentally persistent herbicides. This research highlights the environmental implications of chemical compounds in enhancing the biodegradation of pollutants (Zhou et al., 2018).
Safety And Hazards
3-(2,5-Dimethoxyphenyl)propionyl chloride is considered hazardous. It is corrosive, flammable, and highly toxic. It can cause severe skin burns and eye damage, and may cause respiratory irritation if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQIRTSKIHVAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)propionyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B1448770.png)

![tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate](/img/structure/B1448774.png)


![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)
![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)
![tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate](/img/structure/B1448780.png)
![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B1448781.png)




